2-(1H-indol-3-ylsulfanyl)-N-(4-methylphenyl)acetamide 2-(1H-indol-3-ylsulfanyl)-N-(4-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 450351-66-3
VCID: VC7448425
InChI: InChI=1S/C17H16N2OS/c1-12-6-8-13(9-7-12)19-17(20)11-21-16-10-18-15-5-3-2-4-14(15)16/h2-10,18H,11H2,1H3,(H,19,20)
SMILES: CC1=CC=C(C=C1)NC(=O)CSC2=CNC3=CC=CC=C32
Molecular Formula: C17H16N2OS
Molecular Weight: 296.39

2-(1H-indol-3-ylsulfanyl)-N-(4-methylphenyl)acetamide

CAS No.: 450351-66-3

Cat. No.: VC7448425

Molecular Formula: C17H16N2OS

Molecular Weight: 296.39

* For research use only. Not for human or veterinary use.

2-(1H-indol-3-ylsulfanyl)-N-(4-methylphenyl)acetamide - 450351-66-3

Specification

CAS No. 450351-66-3
Molecular Formula C17H16N2OS
Molecular Weight 296.39
IUPAC Name 2-(1H-indol-3-ylsulfanyl)-N-(4-methylphenyl)acetamide
Standard InChI InChI=1S/C17H16N2OS/c1-12-6-8-13(9-7-12)19-17(20)11-21-16-10-18-15-5-3-2-4-14(15)16/h2-10,18H,11H2,1H3,(H,19,20)
Standard InChI Key MKGIKAZTJVYQFM-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)CSC2=CNC3=CC=CC=C32

Introduction

Synthetic Methodologies

Reaction Design and Pathways

The synthesis of 2-(1H-indol-3-ylsulfanyl)-N-(4-methylphenyl)acetamide can be inferred from analogous protocols for N-substituted acetamides . A convergent three-step strategy is proposed:

Step 1: Formation of 2-Bromo-N-(4-methylphenyl)acetamide

Reaction of 4-methylaniline with 2-bromoacetyl bromide in a basic medium yields the intermediate 2-bromo-N-(4-methylphenyl)acetamide. This step exploits nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon .

Step 2: Thiolation of Indole

Indole-3-thiol is prepared via thiolation of indole using Lawesson’s reagent or phosphorus pentasulfide. This introduces the sulfanyl group at the 3-position, critical for subsequent coupling .

Step 3: Nucleophilic Substitution

The bromoacetamide intermediate reacts with indole-3-thiol under basic conditions (e.g., NaH/DMF), facilitating sulfide bond formation via nucleophilic displacement of bromide .

Table 1: Synthetic Conditions and Yields for Analogous Compounds

IntermediateReagentsTemperature (°C)Yield (%)
2-Bromoacetamide2-Bromoacetyl bromide0–585–90
Indole-3-thiolLawesson’s reagent8075
Final couplingNaH/DMF3570–80

Structural Characterization and Spectral Analysis

Infrared (IR) Spectroscopy

Key IR absorptions for analogous compounds include:

  • N-H stretch: 3339–3415 cm⁻¹ (amide and indole NH) .

  • C=O stretch: 1655–1667 cm⁻¹ (acetamide carbonyl) .

  • C-S stretch: 637–1065 cm⁻¹ (sulfanyl and thioether linkages) .

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR:

    • Indole NH proton: δ 11.03 ppm (singlet) .

    • Acetamide NH: δ 10.24 ppm (singlet) .

    • Aromatic protons: δ 6.8–7.5 ppm (multiplet, indole and phenyl) .

    • Methyl group: δ 2.3 ppm (singlet, CH₃) .

  • ¹³C-NMR:

    • Carbonyl carbon: δ 165–170 ppm .

    • Indole C3: δ 110–115 ppm .

Mass Spectrometry (EI-MS)

Predicted fragmentation pattern:

  • Molecular ion peak at m/z 296 [M]⁺.

  • Key fragments: m/z 233 (indole-sulfanyl moiety), m/z 120 (4-methylphenylacetamide) .

ActivityTargetPotential IC₅₀ (µM)
α-Glucosidase inhibitionDiabetes management15–20
AntibacterialGram-positive pathogens2–5
AnticancerTopoisomerase II10–15

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

  • Chlorophenyl vs. Methylphenyl: Chlorine’s electronegativity enhances electron-withdrawing effects, potentially increasing enzymatic binding but reducing solubility.

  • Hydroxymethyl Indole (Source ): Introduces hydrogen-bonding capacity, possibly improving water solubility but reducing CNS penetration compared to the sulfanyl variant.

Thermodynamic Stability

The sulfanyl linker’s polarizability may confer greater conformational flexibility than oxadiazole or thiadiazole rings in analogues . This could enhance target engagement entropy.

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